molecular formula C10H9ClN2O B7530672 2-(6-Chloroindol-1-yl)acetamide

2-(6-Chloroindol-1-yl)acetamide

Cat. No.: B7530672
M. Wt: 208.64 g/mol
InChI Key: LTNFZSXVCPZYJP-UHFFFAOYSA-N
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Description

2-(6-Chloroindol-1-yl)acetamide is a synthetic indole derivative characterized by a chloro substituent at the 6-position of the indole ring and an acetamide group at the 1-position. Its molecular formula is C₁₀H₉ClN₂O, with an average molecular mass of 208.65 g/mol and a monoisotopic mass of 208.0405 g/mol. The compound’s structure (Figure 1) renders it a versatile scaffold for chemical modifications, enabling diverse biological and industrial applications.

Properties

IUPAC Name

2-(6-chloroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-5H,6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNFZSXVCPZYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₀H₉ClN₂O 208.65 6-Cl on indole; acetamide at 1-position
2-(6-Methylindol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 6-Me on indole; carboxylic acid at 3-position
2-(6-Chloroindol-1-yl)-N-(2-methoxybenzyl)acetamide C₁₈H₁₇ClN₂O₂ 328.79 6-Cl on indole; 2-methoxybenzyl on acetamide
WH7 (auxin agonist) C₁₀H₁₀ClN₃O₂ 251.66 4-Cl-2-methylphenoxy; triazole substituent
Acetochlor (herbicide) C₁₄H₂₀ClNO₂ 269.77 Chloro-ethoxymethyl; substituted phenyl

Auxin-like Activity

  • WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) acts as a synthetic auxin agonist, mimicking plant growth regulators like indole-3-acetic acid (IAA). Its phenoxy and triazole groups enhance binding to auxin receptors, promoting root elongation and stress responses .

Antioxidant Properties

  • Derivatives such as 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide exhibit significant antioxidant activity, attributed to the hydroxyimino group’s free radical scavenging capacity. The chloro substituent in this compound may similarly influence redox properties.

Herbicidal Activity

  • Acetochlor (a chloroacetamide herbicide) shares functional group homology with this compound.

Pharmaceutical Potential

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives () demonstrate anti-inflammatory and anticancer activities due to benzothiazole and fluorinated substituents. While this compound lacks such groups, its indole core is a common pharmacophore in drug discovery.

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